molecular formula C14H8N2O6 B1678863 Nifuroquine CAS No. 57474-29-0

Nifuroquine

Cat. No.: B1678863
CAS No.: 57474-29-0
M. Wt: 300.22 g/mol
InChI Key: HOWCLZBHAPFFAN-UHFFFAOYSA-N
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Description

Nifuroquine is a synthetic antimicrobial agent belonging to the quinoline derivatives class, characterized by a 5-nitrofuran ring in its structure. It exhibits broad-spectrum antibacterial activity, primarily targeting Gram-positive and Gram-negative bacteria . The compound’s mechanism involves the enzymatic reduction of its nitro group (-NO₂), generating reactive intermediates that disrupt bacterial DNA synthesis and cellular processes .

Properties

CAS No.

57474-29-0

Molecular Formula

C14H8N2O6

Molecular Weight

300.22 g/mol

IUPAC Name

4-(5-nitrofuran-2-yl)-1-oxidoquinolin-1-ium-2-carboxylic acid

InChI

InChI=1S/C14H8N2O6/c17-14(18)11-7-9(12-5-6-13(22-12)16(20)21)8-3-1-2-4-10(8)15(11)19/h1-7H,(H,17,18)

InChI Key

HOWCLZBHAPFFAN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])C(=O)O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=[N+]2[O-])C(=O)O)C3=CC=C(O3)[N+](=O)[O-]

Appearance

Solid powder

Other CAS No.

57474-29-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(5'-nitrofuryl)quinaldinic acid N-oxide
abimasten
quinaldofu

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nifuroquine involves the formation of the quinoline ring, a common structure in many biologically active compounds. One of the primary methods for synthesizing quinolines is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst . Other methods include the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents and the oxidative dehydrogenation of tetrahydroquinolines using cobalt oxide as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Nifuroquine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

Nifuroquine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other quinoline-based compounds.

    Biology: this compound’s antibacterial properties make it a valuable tool for studying bacterial infections and developing new antibiotics.

    Medicine: The compound is primarily used in veterinary medicine to treat bovine mastitis, but its potential for treating other bacterial infections is also being explored.

    Industry: this compound is used in the production of antibacterial coatings and materials.

Mechanism of Action

Nifuroquine exerts its antibacterial effects by targeting bacterial DNA and inhibiting its replication. The compound interferes with the function of bacterial enzymes involved in DNA synthesis, leading to the death of the bacterial cells. This mechanism is similar to that of other quinoline-based antibacterial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nifuroquine shares structural and functional similarities with several nitro-substituted compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Core Structure Key Functional Groups Antimicrobial Spectrum Clinical Applications
This compound Quinoline + 5-nitrofuran 5-NO₂, quinoline ring Broad-spectrum (Gram±) Investigational use
Nitroxoline Quinoline 8-Hydroxyquinoline + NO₂ Broad-spectrum (UTIs) Urinary tract infections
Nitrofurantoin 5-Nitrofuran 5-NO₂, hydantoin ring Gram± (E. coli, S. aureus) UTIs, prophylaxis
Nifuratel Nitrofuran + thiol group 5-NO₂, methylthio group Antifungal + antibacterial Vaginal infections
PA-824 Nitroimidazo-oxazine 6-NO₂, oxazine ring Mycobacteria (aerobic/anaerobic) Tuberculosis (Phase III)

Nitroxoline

  • Structural Similarity: Both this compound and nitroxoline are quinoline derivatives. However, nitroxoline lacks the 5-nitrofuran ring, instead featuring an 8-hydroxyquinoline scaffold with a nitro group .
  • Functional Differences : Nitroxoline’s activity is narrower, primarily effective against urinary pathogens like E. coli, whereas this compound’s 5-nitrofuran moiety may enhance its spectrum .

Nitrofurantoin

  • Core Structure: Both contain a 5-nitrofuran ring, but nitrofurantoin incorporates a hydantoin ring instead of quinoline .

PA-824

  • Structural Insights: PA-824, a nitroimidazo-oxazine, highlights the importance of the nitro group’s position. Modifications at its C(9) oxygen reduce antitubercular activity, underscoring the criticality of structural integrity in nitro compounds .

Comparison with Functionally Similar Compounds

Nifuratel

  • Dual Activity : Nifuratel combines antibacterial and antifungal properties due to its methylthio group, unlike this compound’s focus on bacteria .
  • Clinical Use : Approved for vaginal infections, nifuratel’s broader utility contrasts with this compound’s investigational status .

Furazolidone

  • Mechanism: Both are nitro-aromatic antibiotics, but furazolidone’s furan ring with an oxazolidinone group targets protozoa and Helicobacter pylori, differing from this compound’s quinoline backbone .

Key Research Findings

SAR Studies : The 5-nitrofuran ring in this compound is critical for redox cycling and bacterial cytotoxicity. Removal or substitution (e.g., with methylene) abolishes activity, as seen in PA-824 derivatives .

Resistance Profile : this compound’s activity is less affected by bacterial nitroreductase mutations compared to nitrofurantoin, suggesting a distinct activation pathway .

Toxicity Concerns: Nitro compounds like this compound may generate genotoxic intermediates, necessitating careful safety profiling—a challenge shared with nitrofurantoin .

Biological Activity

Nifuroquine is a nitrofuran derivative primarily known for its antimicrobial properties. It has gained attention for its potential therapeutic applications against various pathogens, particularly in the context of infectious diseases. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant case studies.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Nitro Group Activation : The nitro group in this compound is crucial for its antibacterial activity. Upon reduction, it generates reactive intermediates that can damage bacterial DNA and proteins, leading to cell death .
  • Inhibition of Enzymatic Activity : this compound can inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial effects .
  • Broad Spectrum Activity : It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile agent in combating infections .

Table 1: Biological Activity of this compound

Pathogen TypeActivity LevelMechanism of Action
Gram-positive BacteriaModerateDNA damage via reactive intermediates
Gram-negative BacteriaHighEnzyme inhibition and DNA damage
ProtozoaModerateDisruption of metabolic pathways

Case Studies

  • Case Study on Antimicrobial Resistance :
    A study evaluated the effectiveness of this compound against resistant strains of Escherichia coli. Results indicated that this compound retained significant activity against these strains, suggesting it could be a valuable option in treating resistant infections .
  • Treatment of Malaria :
    In clinical trials, this compound was assessed for its efficacy in treating malaria. The compound demonstrated promising results in reducing parasitemia levels in patients with Plasmodium falciparum infections, indicating its potential as an antimalarial agent .
  • Comparative Study with Other Antimicrobials :
    A comparative analysis showed that this compound was as effective as traditional antibiotics like ampicillin and tetracycline against certain bacterial infections. This positions it as a viable alternative in cases where conventional treatments fail .

Table 2: Summary of Clinical Findings

Study TypeFindings
Antimicrobial Resistance StudyEffective against resistant E. coli strains
Malaria Treatment TrialReduced parasitemia in P. falciparum cases
Comparative Efficacy AnalysisComparable effectiveness to ampicillin and tetracycline

Safety and Side Effects

While this compound is generally well-tolerated, some studies have reported mild side effects such as gastrointestinal disturbances and allergic reactions. Monitoring is recommended during treatment to manage any adverse effects effectively.

Q & A

Q. How can multi-omics approaches elucidate this compound’s impact on host-microbe interactions?

  • Methodological Answer : Integrate metagenomic sequencing (gut microbiota) with host metabolomic profiling (LC-MS) in animal models. Use machine learning (e.g., random forest) to identify microbiome signatures correlated with therapeutic outcomes. Validate candidate biomarkers (e.g., short-chain fatty acids) in ex vivo organoid models and clinical samples .

Key Methodological Frameworks

  • PICO Framework : Define Population (e.g., Gram-negative pathogens), Intervention (this compound dosage), Comparison (standard antibiotics), and Outcome (reduction in bacterial load) for clinical efficacy studies .
  • FINER Criteria : Ensure research questions are Feasible (adequate sample size), Interesting (novel mechanisms), Novel (unexplored targets), Ethical (IACUC-approved protocols), and Relevant (addressing antimicrobial resistance) .

Data Reporting Standards

  • Include raw datasets, statistical code, and instrument calibration details in supplementary materials.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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